molecular formula C18H24ClNO4 B053154 Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester CAS No. 122199-01-3

Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester

Cat. No. B053154
CAS RN: 122199-01-3
M. Wt: 353.8 g/mol
InChI Key: ZFKWRQUCLXBKNL-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, also known as hydrocinnamic acid, is a type of aromatic carboxylic acid. It’s a derivative of cinnamic acid with a hydrogen atom replacing the phenyl group . The compound you mentioned seems to be a complex ester derivative of benzenepropanoic acid, which includes additional functional groups such as acetylamino and chloro substituents .


Synthesis Analysis

The synthesis of benzenepropanoic acid derivatives typically involves reactions like esterification, amidation, or halogenation on the benzenepropanoic acid molecule . The exact synthesis pathway for your specific compound would depend on the positions and types of the substituents .


Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex due to the presence of multiple functional groups. The core structure is a benzenepropanoic acid, with additional groups attached to the benzene ring and the propanoic acid part of the molecule .


Chemical Reactions Analysis

Benzenepropanoic acid and its derivatives can undergo a variety of chemical reactions, including but not limited to, esterification, reduction, and various types of substitution reactions . The exact reactions that your specific compound can undergo would depend on the nature and position of its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the nature and position of its functional groups. Some general properties might include its molecular weight, boiling point, melting point, and solubility in various solvents .

properties

IUPAC Name

propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKWRQUCLXBKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153539
Record name Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester

CAS RN

122199-01-3
Record name Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122199013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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